molecular formula C12H14ClN3O B1274084 N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride CAS No. 890324-00-2

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride

Cat. No.: B1274084
CAS No.: 890324-00-2
M. Wt: 251.71 g/mol
InChI Key: SYBJVAKQZJEXFJ-UHFFFAOYSA-N
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Description

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride, also known as N-POM, is an organic compound belonging to the class of oxadiazoles. It is a white crystalline solid with a molecular weight of 253.6 g/mol and a melting point of 128-130°C. N-POM has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride has been involved in various chemical reactions, such as ring-fission and C–C bond cleavage reactions. For instance, a study investigated its reaction with N-(3,4-dichlorophenethyl)-N-methylamine, which led to products with ring fission of the oxadiazole system and the formation of compounds with distinct structures (Jäger et al., 2002).

Synthesis and Anticancer Evaluation

  • The compound has been utilized in the synthesis of derivatives with potential anticancer properties. A study synthesized and evaluated certain derivatives for their anticancer activity against human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019).

Antibacterial and Antifungal Activities

  • Research has been conducted on derivatives of this compound for their antibacterial and antifungal properties. Certain derivatives exhibited significant antibacterial and antifungal activities, suggesting potential uses in addressing microbial infections (Sharma et al., 2014).

Photoinduced Molecular Rearrangements

  • The compound's derivatives have been studied in photoinduced molecular rearrangements, leading to the formation of various products, including 1,2,4-triazoles, indazoles, and benzimidazoles. This indicates its potential application in photochemistry and the synthesis of novel organic compounds (Buscemi et al., 1996).

Structure Determination

  • Structural determination of related compounds has been conducted using techniques such as X-ray powder diffraction, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Emmerling et al., 2008).

Antioxidant Activity

  • Some derivatives of this compound have been synthesized and screened for their antioxidant activity. The presence of certain substituents in the molecular structure was found to significantly enhance the radical scavenging ability (Kotaiah et al., 2012).

Computational and Pharmacological Evaluation

  • Computational and pharmacological evaluations of derivatives have been performed, focusing on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This demonstrates the compound's potential in the development of pharmaceuticals (Faheem, 2018).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Biochemical Analysis

Biochemical Properties

N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of specific genes involved in metabolic processes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. Additionally, this compound can interact with DNA and RNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes. These interactions can lead to changes in the cellular proteome and metabolome, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. This compound has shown remarkable stability under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while still exerting its biochemical influence on cellular processes. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid and nucleotide metabolism. This compound can interact with key enzymes in these pathways, such as aminotransferases and nucleotidases, influencing their activity and, consequently, the overall metabolic flux. Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as solute carrier (SLC) family proteins. Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments. This distribution is crucial for the compound’s biochemical activity, as it ensures that it reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules. The presence of specific targeting signals and post-translational modifications can influence the localization of this compound, directing it to specific compartments or organelles. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-2-8-13-9-11-14-12(15-16-11)10-6-4-3-5-7-10;/h2-7,13H,1,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBJVAKQZJEXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=NC(=NO1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388173
Record name N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890324-00-2
Record name N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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